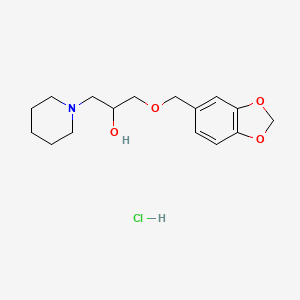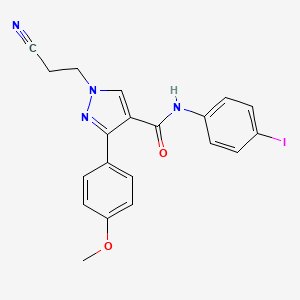
1-(1,3-benzodioxol-5-ylmethoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, highlighting the versatility and creativity in organic synthesis. For instance, the discovery and investigation of certain antineoplastic agents reveal the intricate steps involved in developing compounds with cytotoxic properties, which are more potent than some contemporary cancer drugs. These synthesis pathways involve apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function alteration, demonstrating the elaborate chemical synthesis strategies employed in medicinal chemistry (Mohammad Hossain et al., 2020).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of chemical compounds. Benzodioxane derivatives, for instance, have been reviewed for their chemistry, which includes various methods of preparing benzodioxane ring systems, showcasing the importance of structural configurations in determining biological activities such as antihepatotoxic, adrenergic blocking, and neuroleptic activities (B. Ahmed et al., 2009).
Chemical Reactions and Properties
Chemical reactions and properties are pivotal in dictating the applications and functionalities of compounds. The literature on oxazines and related compounds provides insight into their synthesis by dehydration of dihydro-oxazines, obtained from cyclization processes. Such chemical reactions underscore the diverse reactivity and potential utility of these compounds in various chemical contexts (M. Sainsbury, 1991).
Physical Properties Analysis
The physical properties of chemical compounds, such as solubility, melting point, and boiling point, are essential for their application in different fields. The review on the downstream processing of biologically produced diols, including 1,3-propanediol, emphasizes the significance of physical properties in the microbial production and recovery processes. These properties greatly influence the efficiency, yield, and purity of the produced compounds (Zhi-Long Xiu & A. Zeng, 2008).
Chemical Properties Analysis
Chemical properties, such as reactivity with other substances, stability, and degradation pathways, are integral to understanding and utilizing chemical compounds effectively. For example, the synthesis and evaluation of thiophene analogues of carcinogens provide insights into their potential carcinogenicity and the chemical behaviors that may contribute to or mitigate these effects, illustrating the complex interplay of structure and reactivity in chemical compounds (J. Ashby et al., 1978).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c18-14(9-17-6-2-1-3-7-17)11-19-10-13-4-5-15-16(8-13)21-12-20-15;/h4-5,8,14,18H,1-3,6-7,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORLGXKIKWZXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COCC2=CC3=C(C=C2)OCO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5001575.png)

![N-[3-(3-chlorophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B5001585.png)
![2-[bis(5-methyl-2-furyl)methyl]-6-bromo-4-nitrophenol](/img/structure/B5001591.png)

![N,N'-bis(3-phenyl-2-propen-1-ylidene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5001619.png)
![N-(2,3-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5001620.png)

![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B5001630.png)
![N-benzyl-N-methyl-3-{1-[(2-pyrimidinylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5001634.png)

![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5001637.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5001663.png)
![N-(4-{[(2-methylbenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5001669.png)